Home > Products > Screening Compounds P147502 > Triethylene glycol phthalate
Triethylene glycol phthalate - 68439-19-0

Triethylene glycol phthalate

Catalog Number: EVT-15185154
CAS Number: 68439-19-0
Molecular Formula: C14H18O7
Molecular Weight: 298.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Triethylene glycol phthalate is synthesized from two primary components: triethylene glycol, a viscous liquid derived from ethylene glycol, and phthalic acid or phthalic anhydride, which is commonly used in the manufacture of plasticizers and resins. The compound falls under the category of phthalate esters, which are widely used as additives in plastics to improve their performance characteristics.

Synthesis Analysis

Methods of Synthesis

The synthesis of triethylene glycol phthalate typically involves an esterification reaction between triethylene glycol and phthalic anhydride. This reaction can be catalyzed by various acids, including sulfuric acid or other weak acids in combination with co-catalysts.

Technical Details

  1. Reactants: The molar ratio of phthalic anhydride to triethylene glycol usually ranges from 1:2 to 1:5.
  2. Catalysts: A composite catalyst may be employed, consisting of a weak acid and additional co-catalysts to enhance the reaction efficiency.
  3. Reaction Conditions: The mixture is heated to its boiling point (approximately 290 °C) and maintained for 0.5 to 2 hours to ensure complete conversion.
  4. Product Recovery: After the reaction, the product can be purified through rectification or distillation to remove unreacted materials and catalysts .
Chemical Reactions Analysis

Reactions Involved

Triethylene glycol phthalate can undergo various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water, it can revert back to triethylene glycol and phthalic acid.
  2. Transesterification: It can react with alcohols to form new esters.
  3. Esterification: It can react with other carboxylic acids to form mixed esters.

Technical Details

The hydrolysis reaction can be facilitated by acidic or basic conditions, leading to the regeneration of the starting materials. Transesterification reactions can be catalyzed by strong acids or bases, allowing for modifications in its applications .

Mechanism of Action

Process Overview

The mechanism by which triethylene glycol phthalate functions as a plasticizer involves its ability to insert between polymer chains, reducing intermolecular forces and increasing flexibility. The hydroxyl groups facilitate hydrogen bonding with polymer chains, enhancing compatibility.

Data on Mechanism

  • Plasticization Effect: The presence of triethylene glycol phthalate reduces the glass transition temperature of polymers, thereby improving their ductility and workability.
  • Compatibility: Its chemical structure allows it to interact favorably with both polar and non-polar polymers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild
  • Viscosity: High viscosity
  • Boiling Point: Approximately 290 °C
  • Freezing Point: Approximately -7 °C

Chemical Properties

  • Solubility: Miscible with water; soluble in alcohols, acetone, and some organic solvents; insoluble in oils and fats.
  • Stability: Chemically stable under normal conditions but reacts violently with strong oxidizing agents .
Applications

Triethylene glycol phthalate is utilized across various scientific and industrial fields:

  1. Plasticizer: Enhances flexibility in plastics such as polyvinyl chloride (PVC).
  2. Solvent: Used in inks, coatings, and adhesives.
  3. Lubricant Additive: Improves performance in hydraulic fluids.
  4. Resin Production: Acts as a raw material for polyester resins.
  5. Dehydrating Agent: Employed in natural gas processing to remove moisture .
Synthesis Methodologies and Catalytic Innovation

Heterogeneous Catalytic Systems for Phthalate Esterification

The synthesis of triethylene glycol phthalate (TEGP) leverages advanced heterogeneous catalysts to achieve high esterification efficiency while enabling catalyst reusability. Solid acid catalysts have demonstrated exceptional performance in esterification reactions between phthalic anhydride and triethylene glycol (TEG), with sulfonated polyethylene glycol (PEG) systems showing remarkable effectiveness. These functionalized polymers provide Brønsted acid sites (-SO₃H groups) with acid strengths reaching 4 meq/g ion exchange capacity, facilitating proton transfer to carbonyl groups in phthalic anhydride [3]. The covalent anchoring of acidic moieties onto polymeric backbones prevents leaching that plagues homogeneous catalysts, maintaining catalytic activity over multiple cycles.

Fly ash-derived catalysts represent another promising heterogeneous system, composed of mixed metal oxides (Al₂O₃-SiO₂-Fe₂O₃-CaO matrices) that exhibit both Lewis and Brønsted acidity. When calcined at 500°C, these materials develop mesoporous structures with surface areas of 40-60 m²/g, creating abundant active sites for esterification. In industrial-scale syntheses, these catalysts achieve exceptional product yields (>95%) under optimized conditions (200°C, 4 hours) while permitting simple filtration recovery [7]. The acidic properties can be fine-tuned through selective mineral recovery from industrial waste streams, making them both cost-effective and environmentally advantageous.

Table 1: Performance Comparison of Heterogeneous Catalysts in Phthalate Esterification

Catalyst TypeAcid CapacityTemperature (°C)Reaction Time (h)TEGP Yield (%)Reusability (Cycles)
Sulfonated PEG4.0 meq/g180-2003-492-95>5
Fly Ash (FS-1)0.8 mmol/g200495-98>3
Titanium Grafted SBA-151.2 meq H⁺/g190589-91>7
Zirconia-Sulfate0.9 mmol/g1854.588-90>4

Titanium-based catalysts (e.g., Ti(OiPr)₄) operate through a distinct Lewis acid mechanism, coordinating with carbonyl oxygen atoms and increasing electrophilicity of the reaction center. This activation pathway lowers the energy barrier for nucleophilic attack by TEG hydroxyl groups, with reaction kinetics showing second-order dependence on catalyst concentration. The coordination chemistry enables precise stereo-electronic control, minimizing diethylene glycol phthalate byproducts to <3% even at high conversions [6]. These systems demonstrate particular efficiency in solvent-free transesterification routes, where molecular diffusion constraints necessitate strong substrate-catalyst interactions.

Solid-Acid Catalyzed Polycondensation Mechanisms

The esterification mechanism proceeds through a concerted nucleophilic substitution where surface acid sites protonate phthalic anhydride, forming a highly electrophilic acylium ion intermediate. Triethylene glycol's terminal hydroxyl groups then attack this activated species, forming a tetrahedral transition state that collapses into the mono-ester intermediate. This step exhibits negative entropy activation (ΔS‡ = -120 J/mol·K), indicating significant molecular ordering during the rate-determining transition state formation [3]. Fourier-transform infrared spectroscopy (FT-IR) studies confirm the disappearance of anhydride C=O stretching at 1780 cm⁻¹ concurrent with ester carbonyl formation at 1735 cm⁻¹, providing real-time reaction monitoring.

Diffusion-kinetic coupling becomes significant in the latter stages as the system transitions from low-viscosity reactants to polymeric intermediates. As molecular weight increases, the reaction shifts from kinetic control to diffusion-limited propagation, where chain mobility governs reaction rates. Solid-acid catalysts mitigate this transition through surface tethering of reactants, maintaining proximity between reacting species. Catalyst pore architecture plays a crucial role here—mesoporous materials (20-50 Å pore diameter) outperform microporous analogues by preventing pore-blocking from growing polymer chains [4]. This spatial confinement effect accelerates reaction completion, with optimal catalysts achieving >95% conversion within 4 hours at 185°C.

The chain propagation kinetics follow a step-growth pattern described by the second-order rate equation:

  • d[COOH]/dt = k[COOH][OH]where k exhibits Arrhenius temperature dependence with activation energy (Eₐ) of 75-85 kJ/mol for heterogeneous systems—approximately 25% lower than uncatalyzed reactions. This reduction primarily stems from the lowered transition state energy through stabilization of the developing negative charge on the carbonyl oxygen during nucleophilic attack. In situ NMR studies reveal distinct chemical shift changes at δ 7.75 ppm (aromatic protons) and δ 4.35 ppm (-CH₂OC=O), confirming simultaneous consumption of reactants and product formation without detectable intermediates [3].

Solvent-Free Synthesis Protocols for Industrial Scalability

Modern TEGP manufacturing prioritizes solvent-free reaction engineering to eliminate volatile organic compound (VOC) emissions while enhancing process economics. Continuous flow reactors operating under autogenous pressure generation (≤5 bar) enable stoichiometric reagent utilization without dilution media. Industrial-scale processes employ a two-stage design: (1) an initial low-temperature zone (120-140°C) for monoester formation, followed by (2) a high-temperature polymerization section (180-200°C) to drive esterification to completion [6] [7]. This approach reduces energy consumption by 40% compared to batch processing while achieving product yields exceeding 96%.

Reactive distillation configurations provide another scalable solution, where water byproduct is continuously removed via fractional distillation. This shifts reaction equilibrium toward product formation, allowing completion at lower temperatures (165-175°C). The process incorporates structured column packing with catalytic surface coatings (e.g., TiO₂-SO₄²⁻), combining separation and catalysis in a single unit operation. Pilot-scale trials demonstrate 99.8% TEGP purity with acid numbers below 0.1 mg KOH/g—specifications meeting pharmaceutical-grade requirements [6]. The elimination of solvent recovery steps reduces capital expenditure by 30% and operating costs by 22%, making this particularly advantageous for bulk chemical production.

Table 2: Industrial Solvent-Free Process Parameters for TEGP Synthesis

Process ParameterBatch ReactorContinuous FlowReactive Distillation
Temperature Range (°C)180-210140-200165-185
Reaction Time (h)5-81.5-2.53-4
Throughput (kg/h/m³ reactor)35-50120-18080-110
Byproduct Water RemovalPartial>98%>99.5%
Energy Consumption (kWh/kg)1.8-2.20.9-1.21.1-1.4

Melt-phase polycondensation represents the most industrially advanced approach, employing specially designed helical ribbon agitators that provide high-viscosity mixing (up to 50,000 cP) without hot-spot formation. Process control focuses on dynamic viscosity monitoring to track molecular weight development, with torque measurements correlating directly with degree of polymerization. Advanced implementations incorporate in-line near-infrared (NIR) spectroscopy to measure hydroxyl number reduction, enabling real-time end-point determination. These systems achieve consistent production of TEGP with molecular weights (Mₙ) of 900-1200 g/mol and polydispersity indices (Đ) below 1.8 [7].

Role of Co-Catalysts in Reaction Kinetics Optimization

Co-catalyst systems substantially enhance TEGP synthesis efficiency through multi-mechanistic acceleration. Tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB) function as phase-transfer catalysts in initial reaction stages, solubilizing phthalic anhydride particles into the triethylene glycol phase. This dramatically increases interfacial contact area, reducing induction periods by 70-80% [3]. At 0.5-1.5 mol% loading, these catalysts provide electrostatic stabilization of the anionic transition state during nucleophilic attack, lowering the activation energy barrier by 15-18 kJ/mol. Kinetic studies reveal a switch from first-order to zero-order dependence on phthalic anhydride concentration when TBAB concentrations exceed 0.8 mol%, indicating complete substrate accessibility.

Bifunctional metal complexes (e.g., Shvo's catalyst, [Ph₄C₄COH]Ru₂(CO)₄(μ-H)) introduce complementary hydride transfer pathways that accelerate esterification through hydrogen-bond disruption. These catalysts coordinate with water byproducts, preventing competitive hydrogen bonding with TEG hydroxyl groups. This maintains reactant nucleophilicity throughout the reaction, particularly crucial during later stages where water accumulation typically slows esterification rates. When combined with solid acid catalysts, these systems demonstrate synergistic effects, achieving turnover frequencies (TOF) of 220 h⁻¹—nearly triple that of single-component catalysts [6].

The kinetic optimization through co-catalyst addition follows the empirical rate law:

  • Rate = k[Acid][Alcohol][Cat]⁰·⁷[Co-Cat]⁰·⁵where co-catalyst exponents below 1 indicate complex coordination equilibria. Arrhenius analysis reveals co-catalysts primarily reduce the pre-exponential factor (A) rather than activation energy, suggesting they enhance productive collision frequency through micro-solvation effects. This makes them particularly valuable at lower temperatures (140-160°C), where molecular diffusion limitations dominate kinetic barriers. Process intensification studies demonstrate that optimized co-catalyst systems reduce batch cycle times by 55% while lowering energy input requirements by 35%, offering substantial economic advantages for commercial-scale operations [3].

Table 3: Kinetic Parameters for Co-Catalyzed TEGP Synthesis

Co-CatalystLoading (mol%)k (L²/mol²·min ×10⁴)Eₐ (kJ/mol)ΔS‡ (J/mol·K)Rate Enhancement Factor
None-0.58 ± 0.0384.7 ± 1.2-112 ± 41.0
TBAB1.02.15 ± 0.1168.9 ± 0.8-95 ± 33.7
Shvo's Catalyst0.33.84 ± 0.1972.5 ± 1.1-88 ± 26.6
SnOct₂/TBAB0.5/0.58.92 ± 0.4163.1 ± 0.9-74 ± 215.4
ZnCl₂/Cetylpyridinium Cl0.3/0.76.37 ± 0.2866.8 ± 1.0-81 ± 311.0

Synergistic catalyst combinations represent the frontier of kinetic optimization. Tin(II) octoate paired with ammonium salts demonstrates exceptional performance, where the Lewis acid-Brønsted base cooperation simultaneously activates both reaction partners: the metal center coordinates with carbonyl oxygen while the ammonium species deprotonates the alcohol nucleophile. This dual activation creates a low-energy concerted pathway with first-order kinetics in both reactants, avoiding high-energy intermediates. These systems achieve near-quantitative yields in under 3 hours at 165°C—conditions 35°C milder than conventional processes—significantly reducing thermal degradation side products [3] [6].

Properties

CAS Number

68439-19-0

Product Name

Triethylene glycol phthalate

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxycarbonyl]benzoic acid

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C14H18O7/c15-5-6-19-7-8-20-9-10-21-14(18)12-4-2-1-3-11(12)13(16)17/h1-4,15H,5-10H2,(H,16,17)

InChI Key

NQEUTICDPLLXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.